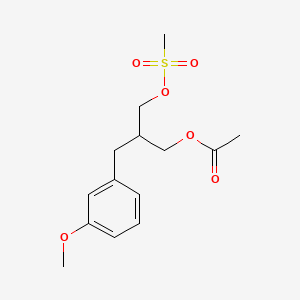

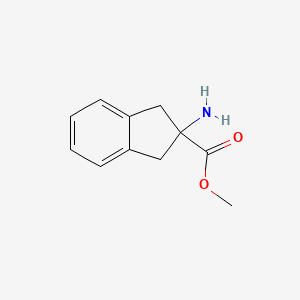

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives play a crucial role in cell biology and have attracted increasing attention for their potential in treating cancer cells, microbes, and various disorders in the human body .

Inhibitor of Discoidin Domain Receptor 1 (DDR1)

The compound can be used to design and synthesize Discoidin Domain Receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that plays a significant role in cancer progression. Inhibitors of DDR1 can potentially suppress the kinase activity, inhibit collagen-induced DDR1 signaling, and epithelial−mesenchymal transition . This has promising implications for the treatment of pancreatic cancer .

Potential Tyrosine Hydroxylase Inhibitor

Tyrosine hydroxylase is an enzyme crucial for the production of neurotransmitters. The compound can potentially be used as a tyrosine hydroxylase inhibitor , which could have implications in the treatment of neurological disorders.

Organic Synthesis

Carboxylic acids, such as this compound, are versatile in organic synthesis . They can be used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .

Nanotechnology Applications

In the field of nanotechnology, carboxylic acids like this compound can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This has applications in the production of polymer nanomaterials .

Direct Catalytic Amidations

The compound can be used in direct catalytic amidations from carboxylic acid and ester derivatives . Amidation is a key reaction in the synthesis of a wide range of compounds, including peptides, polymers, and pharmaceuticals .

HIV-1 Integrase Inhibitor

Indole-2-carboxylic acid derivatives, which can be synthesized from this compound, have been discovered as novel HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus, and its inhibition can potentially lead to effective treatments for HIV-1 .

Mecanismo De Acción

“Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate” has been mentioned in the context of discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a kind of receptor tyrosine kinase that interacts with collagen, a protein that plays a vital role in the structure of tissues and organs. Inhibitors of DDR1 are being researched for their potential therapeutic applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Propiedades

IUPAC Name |

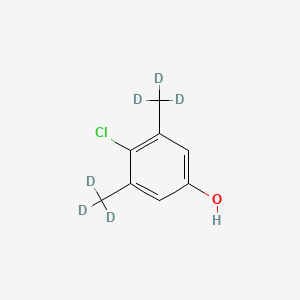

methyl 2-amino-1,3-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXRCKHFMQNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662889 |

Source

|

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134425-84-6 |

Source

|

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)